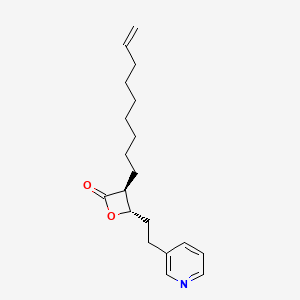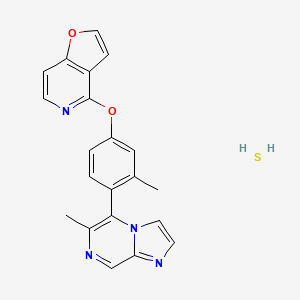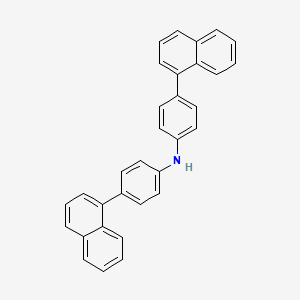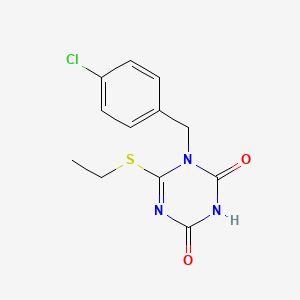
(4-Bromo-5-methoxypyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-5-methoxypyridin-2-yl)methanol: is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This particular compound features a bromine atom at the 4-position, a methoxy group at the 5-position, and a hydroxymethyl group at the 2-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol typically involves multiple steps starting from simpler pyridine derivatives. One common approach is the halogenation of 5-methoxypyridin-2-ylmethanol followed by bromination. The reaction conditions for these steps often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of the bromine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
(4-Bromo-5-methoxypyridin-2-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The bromine atom can be reduced to form a corresponding pyridine derivative.
Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : 4-Bromo-5-methoxypyridine-2-carboxylic acid
Reduction: : 4-Bromo-5-methoxypyridine
Substitution: : Various substituted pyridines depending on the nucleophile used
科学的研究の応用
(4-Bromo-5-methoxypyridin-2-yl)methanol: has several applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological molecules.
Medicine: : It may be used in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: : It can be employed in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which (4-Bromo-5-methoxypyridin-2-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
(4-Bromo-5-methoxypyridin-2-yl)methanol: can be compared to other pyridine derivatives such as 4-chloro-5-methoxypyridin-2-ylmethanol and 4-iodo-5-methoxypyridin-2-ylmethanol . The presence of different halogens (chlorine, iodine) at the 4-position can influence the reactivity and properties of these compounds. The uniqueness of This compound lies in its specific combination of functional groups, which can affect its chemical behavior and applications.
特性
IUPAC Name |
(4-bromo-5-methoxypyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-3,10H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLCXLUTHSPRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(N=C1)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)


![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)


